Levalbuterol

Catalog No.
S591464
CAS No.
34391-04-3
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levalbuterol

CAS Number

34391-04-3

Product Name

Levalbuterol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Synonyms

Hydrochloride, Levalbuterol, Hydrochloride, Levosalbutamol, Levalbuterol, Levalbuterol Hydrochloride, Levosalbutamol Hydrochloride, Xopenex

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O

Mechanism of Action and Bronchodilation:

Levalbuterol is the single-enantiomer (mirror image) of the drug albuterol. Unlike albuterol, which is a mixture of two enantiomers (R-albuterol and S-albuterol), levalbuterol only contains the S-enantiomer. Research suggests that the S-enantiomer is the primary contributor to albuterol's bronchodilatory effect, while the R-enantiomer may have minimal or even opposing effects []. This has led scientists to investigate the specific mechanisms by which levalbuterol interacts with beta-2 adrenergic receptors in the airways, leading to relaxation of smooth muscle and improved airflow [].

Potential Advantages over Albuterol:

Some research explores whether levalbuterol offers advantages over racemic albuterol. Studies suggest that levalbuterol might have a faster onset of action and potentially fewer side effects compared to albuterol []. This is because levalbuterol lacks the potential side effects associated with the R-enantiomer of albuterol. However, more research is needed to definitively establish these potential benefits [].

Applications Beyond Bronchodilation:

Levalbuterol's ability to interact with beta-2 adrenergic receptors has sparked research into its potential applications beyond respiratory conditions. Some studies have investigated its effects on metabolism, exercise performance, and even skeletal muscle function [, ]. However, these areas are under active research, and the results are not yet conclusive.

Levalbuterol, also known as levosalbutamol, is a short-acting beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the (R)-enantiomer of salbutamol, which is a racemic mixture containing both (R)- and (S)-enantiomers. Levalbuterol has a higher binding affinity to beta-2 receptors compared to its counterpart, making it potentially more effective and safer for patients by minimizing side effects associated with beta-1 receptor activation in the heart .

The chemical structure of levalbuterol hydrochloride is represented by the empirical formula C13H21NO3•HCl, with a molecular weight of 275.8 g/mol. It appears as a white to off-white crystalline solid with a melting point around 187°C and is highly soluble in water .

Levalbuterol acts as a bronchodilator by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways []. This binding triggers a cascade of events that leads to relaxation of the bronchial smooth muscle, resulting in dilation of the airways and improved airflow []. Additionally, levalbuterol may inhibit the release of inflammatory mediators from mast cells, further contributing to its therapeutic effect in asthma [].

Levalbuterol is generally well-tolerated, but common side effects include tremor, nervousness, palpitations, and headache []. Overuse can lead to tolerance and loss of effectiveness. Levalbuterol can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting levalbuterol [].

Levalbuterol primarily functions through the activation of beta-2 adrenergic receptors located on airway smooth muscle. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cyclic AMP) levels. Elevated cyclic AMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation .

In addition to its bronchodilatory effects, levalbuterol also inhibits the release of pro-inflammatory mediators from mast cells, further contributing to its therapeutic effects in asthma management .

Levalbuterol exhibits significant biological activity as a bronchodilator. Its mechanism involves selective stimulation of beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle. Studies indicate that levalbuterol has approximately two-fold greater binding affinity than racemic albuterol and about 100-fold greater affinity than the (S)-enantiomer . This selectivity helps reduce cardiovascular side effects typically associated with non-selective beta agonists.

The pharmacokinetics of levalbuterol reveal an elimination half-life ranging from 3.3 to 4 hours, with renal excretion being the primary route for drug elimination .

Levalbuterol can be synthesized through various methods, often starting from salbutamol or its derivatives. One common approach involves the resolution of racemic salbutamol into its enantiomers using chiral chromatography or enzymatic methods. This process isolates the (R)-enantiomer, which is levalbuterol .

Another synthesis route may involve asymmetric synthesis techniques that directly produce levalbuterol from simpler precursors using chiral catalysts or reagents .

Levalbuterol is primarily utilized for:

  • Asthma Management: It provides rapid relief from bronchospasm during acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease Treatment: It helps improve airflow in patients suffering from COPD.
  • Pediatric Use: Levalbuterol is often preferred for children due to its favorable side effect profile compared to other bronchodilators .

It is available in various formulations including nebulizer solutions and metered-dose inhalers under trade names like Xopenex .

Levalbuterol may interact with other medications that affect cardiovascular function or those that also act on adrenergic receptors. Notable interactions include:

  • Beta-blockers: These may antagonize the effects of levalbuterol.
  • Monoamine oxidase inhibitors: Concurrent use can enhance cardiovascular effects.
  • Diuretics: Levalbuterol may potentiate hypokalemia induced by certain diuretics .

Clinical studies have shown that while levalbuterol generally has fewer side effects than racemic albuterol, monitoring for potential interactions remains essential.

Levalbuterol's unique properties can be compared with several similar compounds:

CompoundTypeBinding AffinityUnique Features
SalbutamolRacemic mixtureModerateContains both (R)- and (S)-enantiomers
FormoterolLong-acting beta agonistHighLonger duration of action
TerbutalineShort-acting beta agonistModerateUsed for both asthma and premature labor
IndacaterolLong-acting beta agonistVery highOnce-daily dosing; longer duration

Levalbuterol stands out due to its higher selectivity for beta-2 receptors and reduced side effects related to cardiovascular stimulation compared to other compounds like salbutamol and terbutaline .

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

239.15214353 g/mol

Monoisotopic Mass

239.15214353 g/mol

Heavy Atom Count

17

UNII

EDN2NBH5SS

Drug Indication

Indicated for the management of COPD (chronic obstructive pulmonary disease, also known as chronic obstructive lung disease) and asthma.

Mechanism of Action

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks.

Other CAS

34391-04-3

Absorption Distribution and Excretion

Inhalation delivers the medication directly into the airways and lungs, thereby minimizing side effects because of reduced systemic absorption of the inhaled medications.
excreted into the urine.

Metabolism Metabolites

Pure (R)-salbutamol formulation known as levosalbutamol is metabolised up to 12 times faster than (S)-salbutamol by intestine.

Wikipedia

Levosalbutamol
Lugduname

Biological Half Life

3.3 - 4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Boulton DW, Fawcett JP: The pharmacokinetics of levosalbutamol: what are the clinical implications? Clin Pharmacokinet. 2001 Jan;40(1):23-40. [PMID:11236808]
Sciencedirect
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

Explore Compound Types